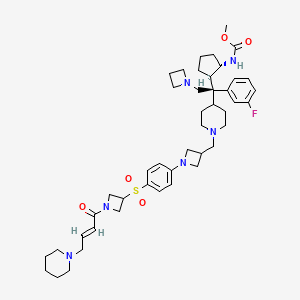

M-808

Description

Properties

Molecular Formula |

C45H63FN6O5S |

|---|---|

Molecular Weight |

819.1 g/mol |

IUPAC Name |

methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate |

InChI |

InChI=1S/C45H63FN6O5S/c1-57-44(54)47-42-12-6-11-41(42)45(33-50-23-8-24-50,36-9-5-10-37(46)27-36)35-18-25-49(26-19-35)28-34-29-51(30-34)38-14-16-39(17-15-38)58(55,56)40-31-52(32-40)43(53)13-7-22-48-20-3-2-4-21-48/h5,7,9-10,13-17,27,34-35,40-42H,2-4,6,8,11-12,18-26,28-33H2,1H3,(H,47,54)/b13-7+/t41-,42-,45-/m0/s1 |

InChI Key |

BTSUNSRQYLVGIS-ADTYUTHVSA-N |

Isomeric SMILES |

COC(=O)N[C@H]1CCC[C@@H]1[C@@](CN2CCC2)(C3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CN(C6)C(=O)/C=C/CN7CCCCC7)C8=CC(=CC=C8)F |

Canonical SMILES |

COC(=O)NC1CCCC1C(CN2CCC2)(C3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CN(C6)C(=O)C=CCN7CCCCC7)C8=CC(=CC=C8)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure of MOF-808

1.0 Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal-containing nodes, known as secondary building units (SBUs), and organic ligands that bridge these nodes. Among the vast family of MOFs, zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional thermal, chemical, and mechanical stability. MOF-808 is a prominent member of this subclass, distinguished by its unique structural features, high porosity, and the presence of accessible coordination sites on its metal cluster. These characteristics make it a highly versatile platform for applications ranging from catalysis and gas separation to targeted drug delivery. This guide provides an in-depth examination of the core structure of MOF-808, its physicochemical properties, and the experimental protocols for its synthesis and characterization.

2.0 Core Structural Components

The structure of MOF-808 is defined by the specific combination of its metal node, primary organic linker, and non-structural capping ligands.

2.1 The Secondary Building Unit (SBU) The inorganic node in MOF-808 is a hexanuclear zirconium cluster with the formula [Zr₆O₄(OH)₄]¹²⁺.[1][2][3] This SBU consists of an octahedron of six zirconium atoms with oxygen atoms capping the faces (μ₃-O and μ₃-OH groups). This robust cluster is the same SBU found in the well-studied UiO-66 framework, but its connectivity within the MOF-808 structure is fundamentally different, leading to distinct properties.[1]

2.2 The Organic Linker The primary structural organic linker used to connect the SBUs is 1,3,5-benzenetricarboxylic acid (H₃BTC), also known as trimesic acid.[1][4] This tritopic linker possesses three carboxylate groups that coordinate to adjacent Zr₆ SBUs, extending the framework in three dimensions.

2.3 Non-Structural Ligands A defining feature of MOF-808 is the presence of non-structural, or capping, ligands. While each Zr₆ SBU has twelve potential coordination sites, only six are occupied by the structural BTC linkers.[1][5] The remaining six equatorial coordination sites are saturated by monotopic ligands, which are typically formate groups derived from formic acid used as a modulator during synthesis.[4][5] These formate ligands are relatively labile and can be removed or exchanged post-synthetically, creating open metal sites that are crucial for catalysis and functionalization.[1][5] Other modulators like acetate or benzoate can also be used, which can influence the material's overall stability.[1][6]

3.0 Crystallographic Structure and Topology

MOF-808 crystallizes in a structure with spn topology .[1][7] In this arrangement, each 12-coordinate [Zr₆O₄(OH)₄] SBU is connected to only six neighboring BTC linkers, resulting in a more open framework compared to the 12-connected fcu topology of UiO-66.[8] This 6-connected network generates a porous structure characterized by large interconnected hexagonal channels and smaller, isolated tetrahedral pores.[7][9] The diameter of the main pores is approximately 1.8 nm.[10]

The fundamental connectivity of the SBU with its structural and non-structural ligands is visualized below.

4.0 Physicochemical Properties

The structural arrangement of MOF-808 gives rise to a set of distinct physicochemical properties. Quantitative data varies slightly across reports due to differences in synthesis conditions, activation procedures, and measurement techniques.

| Property | Value | References |

| Chemical Formula | C₂₄H₁₆O₃₂Zr₆ | [11][12] |

| Full Chemical Name | Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]hexakis[μ-(formato-κO:κO′)]tetra-μ3-hydroxytetra-μ3-oxohexazirconium | [12] |

| Molecular Weight | ~1363.71 g/mol | [11][12] |

| BET Surface Area | 1600 - 2100 m²/g (pristine); up to >3000 m²/g (defect-engineered) | [5][8][13][14] |

| Pore Volume | 0.7 - 0.95 cm³/g | [8][14] |

| Pore Diameter | ~1.5 - 1.8 nm | [8][10] |

5.0 Experimental Protocols

5.1 Synthesis MOF-808 is typically synthesized via a solvothermal method. While numerous variations exist, a representative protocol is detailed below. Greener, water-based synthesis routes have also been successfully developed.[15][16]

Protocol: Solvothermal Synthesis of MOF-808

-

Reactant Preparation: Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O, e.g., 0.727 g) and trimesic acid (H₃BTC, e.g., 0.315 g) are used as the metal source and organic linker, respectively.[17]

-

Solvent/Modulator Mixture: The reactants are dissolved in a mixture of N,N-dimethylformamide (DMF) and formic acid (e.g., 1:1 v/v).[17]

-

Reaction: The mixture is placed in a Teflon-lined autoclave and sonicated briefly to ensure homogeneity. The autoclave is then heated in an oven at a constant temperature, typically between 100°C and 130°C, for 24 to 72 hours.[13]

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected, typically by centrifugation.

-

Washing: The collected powder is washed sequentially with fresh DMF, water, and finally acetone to remove unreacted precursors and solvent molecules trapped within the pores.[17]

-

Activation: The washed material is activated by heating under a dynamic vacuum (e.g., at 120-150°C) for several hours to remove the residual solvent, yielding the porous, guest-free MOF-808.[8][17]

5.2 Characterization The structure and properties of synthesized MOF-808 are confirmed using a suite of analytical techniques:

-

Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the material by comparing the experimental diffraction pattern to a simulated one.[18][19]

-

Nitrogen Physisorption: N₂ adsorption-desorption isotherms measured at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller (BET) model), pore volume, and pore size distribution (via Density Functional Theory (DFT) methods).[8][19]

-

Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the framework and to identify the temperatures at which solvent molecules or framework components are lost.[18][20]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and crystal size of the synthesized MOF particles.[8][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the functional groups within the MOF, confirming the presence of the carboxylate linkers and metal-oxygen bonds.[18][19]

-

¹H NMR Spectroscopy: After digesting the MOF in an alkaline or acidic solution, ¹H NMR can be used to quantify the ratio of the organic linker to the non-structural modulator ligands in the framework.[8][21]

6.0 Relevance in Drug Development

The unique structural attributes of MOF-808 make it a compelling candidate for drug delivery systems.[22][23] Its high porosity and large pore volume allow for significant loading of therapeutic agents.[23][24] The inherent biocompatibility of zirconium-based materials is a critical advantage for biomedical applications.[24] Furthermore, the ability to functionalize the MOF, either by exchanging the non-structural ligands or modifying the organic linker, provides a pathway to tune drug release kinetics and to introduce targeting moieties for selective delivery to cancer cells or other specific tissues.[23][24][25] MOF-808 has been successfully employed as a nanocarrier for the dual delivery of chemotherapeutics like floxuridine and carboplatin, demonstrating enhanced cytotoxicity against cancer cells.[24]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Computational determination of coordination structure impact on adsorption and acidity of pristine and sulfated MOF-808 - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00330E [pubs.rsc.org]

- 4. aprilsci.com [aprilsci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MOF-808 (Zr) - CD Bioparticles [cd-bioparticles.net]

- 12. chemscene.com [chemscene.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Green synthesis of zirconium MOF-808 for simultaneous phosphate recovery and organophosphorus pesticide detoxification in wastewater - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA02074B [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. An efficient synthesis and characterization of La@MOF-808: A promising strategy for effective arsenic ion removal from water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scribd.com [scribd.com]

- 22. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scitepress.org [scitepress.org]

Zirconium-Based Metal-Organic Frameworks: A Technical Guide to Their Core Properties

For Researchers, Scientists, and Drug Development Professionals

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have emerged as a class of highly promising materials due to their exceptional stability, tunable porosity, and versatile functionality.[1][2][3] This technical guide provides an in-depth overview of the core properties of Zr-MOFs, with a focus on their synthesis, structural characteristics, and applications in drug delivery, catalysis, and sensing.

Structural and Physicochemical Properties

Zr-MOFs are constructed from zirconium-based secondary building units (SBUs), typically hexanuclear oxo-clusters ([Zr₆O₄(OH)₄]¹²⁺), connected by organic linkers.[1][4] This arrangement results in highly porous and crystalline structures with remarkable stability.[1][5] The choice of organic linker allows for precise control over the pore size and functionality of the resulting MOF.[6][7]

Key Zirconium-Based MOFs: A Comparative Overview

Several Zr-MOFs have been extensively studied. The table below summarizes the key quantitative properties of three prominent examples: UiO-66, NU-1000, and MOF-808.

| Property | UiO-66 | NU-1000 | MOF-808 |

| BET Surface Area (m²/g) | ~1100 - 1600[5][8][9] | ~2320 - 5463[10] | ~1610 - 2620[1][11] |

| Pore Volume (cm³/g) | ~0.5 - 1.16[5][8] | ~1.4 | ~0.84[12] |

| Pore Size (nm) | ~0.6 (triangular windows), 0.8 & 1.1 (cages)[4] | ~3.1[13] | ~2.0[1] |

| Thermal Stability (°C) | Up to 500[4][14] | ~350 - 500[15] | > 400[12] |

| Chemical Stability | Stable in water, acidic, and weakly basic conditions[8][16] | Stable in non-coordinating aqueous acids[15] | Stable in air, aqueous, and acid solutions[11][12] |

| Topology | fcu[4] | csq[17] | spn[18] |

Synthesis and Characterization Protocols

The synthesis of Zr-MOFs is most commonly achieved through solvothermal methods.[1][16] This involves heating a mixture of a zirconium salt (e.g., ZrCl₄ or ZrOCl₂·8H₂O), an organic linker, and a solvent in a sealed container. Modulators, such as carboxylic acids, are often added to control the crystallite size and introduce defects.[19][20]

General Solvothermal Synthesis of UiO-66

This protocol describes a typical synthesis of UiO-66.

Materials:

-

Zirconium tetrachloride (ZrCl₄)

-

1,4-Benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Modulator (e.g., acetic acid or hydrochloric acid)

Procedure:

-

Dissolve ZrCl₄ and H₂BDC in DMF in a glass vessel.

-

Add the modulator to the solution.

-

Seal the vessel and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24-48 hours).[16]

-

After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.

-

The product is washed with DMF and then a low-boiling-point solvent (e.g., ethanol or methanol) to remove unreacted precursors and solvent molecules from the pores.

-

The final product is activated by heating under vacuum to remove the residual solvent.[14]

Characterization Techniques

The synthesized Zr-MOFs are typically characterized using a suite of analytical techniques:

| Technique | Purpose |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the MOF.[21] |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.[14][16] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the material.[14] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals.[21] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF structure. |

Key Application Areas

The unique properties of Zr-MOFs make them highly attractive for a range of applications, particularly in the biomedical and chemical fields.

Drug Delivery

The high porosity and biocompatibility of Zr-MOFs make them excellent candidates for drug delivery systems.[1][2][6] Drugs can be loaded into the pores of the MOF and released in a controlled manner.[8][22] The release can be triggered by various stimuli, such as pH changes.[22][23] For instance, some Zr-MOFs exhibit accelerated drug release in basic conditions, which is a desirable feature for targeted delivery in specific biological environments.[22][23]

Catalysis

Zr-MOFs can act as heterogeneous catalysts or as supports for catalytic species.[24][25][26] Their high surface area and the presence of active sites, such as the zirconium clusters, contribute to their catalytic activity.[25] Defects in the MOF structure can also create additional catalytically active sites.[27] They have shown promise in various catalytic reactions, including biomass conversion.[25][28]

Sensing

The luminescent properties of some Zr-MOFs, combined with their porosity, make them suitable for chemical sensing applications.[29][30] They can be designed to detect a variety of analytes, including ions, nitroaromatic compounds, and biomolecules, through changes in their fluorescence response.[20][29] Zr-MOFs are also being explored for the development of electrochemical sensors and biosensors.[31][32]

Conclusion

Zirconium-based MOFs represent a robust and versatile platform for a multitude of applications. Their exceptional stability, coupled with the ability to tailor their porous structure and functionality, positions them at the forefront of materials science research. For professionals in drug development and catalysis, Zr-MOFs offer a promising avenue for creating more efficient and targeted systems. Continued research into the synthesis of novel Zr-MOF structures and the engineering of their properties will undoubtedly lead to further advancements in these and other fields.

References

- 1. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]

- 2. Zirconium-based MOFs (Zr-MOF) - CD Bioparticles [cd-bioparticles.net]

- 3. nettieacfd827923.bloggadores.com [nettieacfd827923.bloggadores.com]

- 4. mdpi.com [mdpi.com]

- 5. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pure.uva.nl [pure.uva.nl]

- 10. "Synthesis of Zirconium Based Metal-Organic Frameworks with Novel Topol" by Xin Zhang [digitalcommons.unl.edu]

- 11. researchgate.net [researchgate.net]

- 12. MOF-808 (Zr) - CD Bioparticles [cd-bioparticles.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mofanatomy.com [mofanatomy.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Zirconium-based metal–organic frameworks and their roles in electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Zirconium-Containing Metal–Organic Frameworks (MOFs) as Catalysts for Biomass Conversion [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. When defects turn into virtues: The curious case of zirconium-based metal-organic frameworks [arpi.unipi.it]

- 28. doaj.org [doaj.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. A comprehensive review of the application of Zr-based metal-organic frameworks for electrochemical sensors and biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Exploring Zr-Based Metal-Organic Frameworks as Smart Electrochromic Sensors by Coordination-Driven Surface Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

MOF-808: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the metal-organic framework (MOF) MOF-808, from its initial discovery and synthesis to its diverse applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes.

Discovery and History

MOF-808, a zirconium-based metal-organic framework, was first reported by Furukawa et al. from the research group of Professor Omar Yaghi.[1] It is composed of zirconium oxide clusters ([Zr₆O₄(OH)₄]) as secondary building units (SBUs) interconnected by 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid) linkers.[1][2] The resulting structure possesses a three-dimensional porous network with both tetrahedral and octahedral cages.[3][4]

A key feature of MOF-808 is the presence of coordinatively unsaturated zirconium sites, often occupied by labile formate, hydroxyl, or water molecules, which can be exchanged or removed.[3] This characteristic imparts MOF-808 with tunable properties and makes it a versatile platform for post-synthetic modification, leading to a wide range of applications in catalysis, gas storage and separation, drug delivery, and sensing.[5][6][7][8]

One of the most notable advancements in the history of MOF-808 was the development of its sulfated form, MOF-808-SO₄, which exhibits superacidic properties.[5][9] This was achieved by a straightforward post-synthetic exchange of the formate groups on the zirconium clusters with sulfate ions by immersing the pristine MOF-808 in sulfuric acid.[5][9] This modification significantly enhances its catalytic activity for various acid-catalyzed reactions.[5][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pristine MOF-808 and its post-synthetic modification to create the superacidic MOF-808-SO₄.

Synthesis of MOF-808 (Solvothermal Method)

This protocol is adapted from the original synthesis reported by the Yaghi group.[3]

Materials:

-

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Formic acid (HCOOH)

-

Acetone

Procedure:

-

In a 100 mL media bottle, dissolve 970 mg of ZrOCl₂·8H₂O and 210 mg of 1,3,5-benzenetricarboxylic acid in a mixture of 30 mL of DMF and 30 mL of formic acid.[3]

-

Seal the bottle and heat it in an isothermal oven at 100 °C for 24 hours.[3]

-

After cooling to room temperature, collect the resulting white powder by centrifugation (8000 rpm, 3 minutes).[3]

-

Wash the collected solid with 60 mL of fresh DMF three times over a 24-hour period.[3]

-

Subsequently, wash the solid with 60 mL of acetone three times over a 24-hour period.[3]

-

Dry the final product under a dynamic vacuum at room temperature overnight to obtain activated MOF-808.[3]

Post-Synthetic Sulfation of MOF-808 (MOF-808-SO₄)

This protocol describes the conversion of pristine MOF-808 into its superacidic form.[9]

Materials:

-

Activated MOF-808 microcrystalline powder

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Anhydrous acetone

-

Anhydrous chloroform

Procedure:

-

Immerse 0.50 g of activated MOF-808 microcrystalline powder in 50 mL of 0.1 M sulfuric acid.[9]

-

Stir the mixture periodically (e.g., once every two hours) for 24 hours at room temperature.[9]

-

Decant the sulfuric acid solution and wash the solid with 50 mL of deionized water three times per day for three days.[9]

-

Perform a quick solvent exchange by washing with 5 x 50 mL of anhydrous acetone.[9]

-

Immerse the solid in 50 mL of anhydrous chloroform for three days.[9]

-

Activate the chloroform-exchanged material under a dynamic vacuum (e.g., 30 mTorr) for 24 hours at room temperature, followed by 24 hours at 150 °C to yield MOF-808-SO₄.[10]

Quantitative Data

The physicochemical properties of MOF-808 are crucial for its performance in various applications. The following tables summarize key quantitative data reported in the literature.

| Property | Value | Reference(s) |

| BET Surface Area | 545 - 2143.20 m²/g | [11][12][13] |

| Langmuir Surface Area | Up to 2060 m²/g | [13] |

| Pore Volume | 0.38 - 0.911 cm³/g | [11][12][13] |

| Pore Size (Diameter) | ~18.4 Å (large cage) | [14] |

| Crystal Density | Varies with activation state | [13] |

| Thermal Stability | Stable up to ~500 °C in air | [14] |

Table 1: Physicochemical Properties of Pristine MOF-808

| Application | Adsorbate/Reactant | Adsorption Capacity / Performance Metric | Reference(s) |

| Gas Adsorption | Carbon Dioxide (CO₂) | 0.612 mmol/g (for MOF-808-Lys at 400 ppm) | [15] |

| Water Adsorption | Water (H₂O) | High uptake capacity | [13] |

| Pollutant Removal | Arsenic (As) | 229.7 mg/g (Total As), 239.1 mg/g (As(III)) | [16] |

| Chromium(VI) | High adsorption capacity | [17] | |

| Drug Delivery | Tamoxifen Citrate | 55.25% drug loading efficiency | [18] |

| Floxuridine/Carboplatin | Enhanced cytotoxicity | [8] | |

| Catalysis (Acetalization) | Benzaldehyde | High conversion with MOF-808-SO₄ | [9] |

Table 2: Performance Data of MOF-808 and its Derivatives in Various Applications

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to MOF-808.

Caption: Synthesis of MOF-808 and its post-synthetic sulfation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. communities.springernature.com [communities.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfate-modified MOF-808 as a superacid catalyst: a performance evaluation of Zr( iv ) and Hf( iv ) analogues in acetalization reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00608B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 14. researchgate.net [researchgate.net]

- 15. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 16. An efficient synthesis and characterization of La@MOF-808: A promising strategy for effective arsenic ion removal from water - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]

- 18. Zirconium-Based Metal-Organic Framework Impregnated With Silver Nanoparticles (AgNPs@MOF-808) As The Anticancer Drug Delivery System [ejchem.journals.ekb.eg]

Unveiling the Robustness of MOF-808: A Technical Guide to its Thermal and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and chemical stability of the metal-organic framework (MOF), MOF-808. Possessing a unique porous structure and tunable properties, MOF-808 has garnered significant attention for a myriad of applications, including gas storage, catalysis, and drug delivery. A thorough understanding of its stability under various conditions is paramount for its successful implementation in these fields. This guide consolidates key quantitative data, details experimental protocols for stability assessment, and provides a visual representation of the evaluation workflow.

Core Stability Data of MOF-808 and its Derivatives

The stability of MOF-808 is intricately linked to its composition, particularly the nature of the non-structural ligands coordinated to the zirconium clusters. The following tables summarize the key stability parameters for pristine MOF-808 and its common analogues.

Table 1: Thermal Stability Data for MOF-808 Analogues

| MOF-808 Analogue | Decomposition Temperature (°C) | Technique | Key Observations |

| MOF-808-formate | ~250 | TGA/PXRD | Structural collapse occurs at a lower temperature compared to acetate and benzoate analogues.[1] |

| MOF-808-acetate | ~300 | TGA/PXRD | Can tolerate up to 300°C for 16 hours before structural collapse.[1] |

| MOF-808-benzoate | >300 | TGA/PXRD | Exhibits thermal stability comparable to or greater than the acetate analogue.[1] |

| Sulfated MOF-808 | Thermally stable up to ~400°C | TGA | The introduction of sulfate groups enhances thermal stability.[2] |

Table 2: Chemical Stability of MOF-808 in Aqueous Media

| Condition | Observation | Analytical Techniques |

| Acidic (pH 1-7) | Generally stable.[3] | PXRD |

| Neutral (pH 7) | Stable.[3] | PXRD |

| Basic (pH > 7) | Shows signs of degradation, particularly at higher pH values.[3] | PXRD |

| Boiling Water | Some degradation observed.[4] | Not specified |

Table 3: Porosity of MOF-808 Variants Before and After Stability Tests

| MOF-808 Variant | Initial BET Surface Area (m²/g) | BET Surface Area After Treatment (m²/g) | Treatment Condition |

| MOF-808 | ~1910 | 179 (methylene blue adsorption) | Exposure to methylene blue solution.[5] |

| MOF-808-formate | Not specified | Significant decrease after heating to 250°C for 16h.[1] | Thermal treatment |

| MOF-808-acetate | Not specified | Retains high surface area after heating to higher temperatures than the formate variant.[1] | Thermal treatment |

| MOF-808-OH | 2611 | Not specified | Defect-engineered |

| MOF-808-NH₂ | 3085 | Not specified | Defect-engineered |

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical experimental workflow for evaluating the thermal and chemical stability of MOF-808.

Caption: A flowchart of the experimental procedure for assessing MOF-808 stability.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the stability assessment of MOF-808.

Synthesis of MOF-808

A common method for synthesizing MOF-808 is the solvothermal method.[6]

-

Materials: Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), 1,3,5-benzenetricarboxylic acid (H₃BTC), N,N-dimethylformamide (DMF), formic acid.

-

Procedure:

-

Dissolve ZrOCl₂·8H₂O and H₃BTC in a mixture of DMF and formic acid.

-

Transfer the solution to a Teflon-lined autoclave.

-

Heat the autoclave at a specific temperature (e.g., 120-130°C) for a designated period (e.g., 24-48 hours).[6][7]

-

After cooling to room temperature, collect the white precipitate by filtration or centrifugation.

-

Wash the product with fresh DMF and then with a suitable solvent like acetone to remove unreacted precursors and solvent molecules.

-

Activate the synthesized MOF-808 by heating under vacuum to remove residual solvent from the pores.

-

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of MOF-808.[8]

-

Instrument: A thermogravimetric analyzer.

-

Procedure:

-

Place a small amount of the activated MOF-808 sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 5-10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify distinct weight loss steps, which correspond to the removal of adsorbed water, coordinated solvent molecules, and the decomposition of the organic linker. The final residual weight corresponds to the formation of the metal oxide (ZrO₂).

-

Powder X-ray Diffraction (PXRD)

PXRD is used to assess the crystallinity and phase purity of MOF-808 before and after stability tests.[9]

-

Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Procedure:

-

Grind the MOF-808 sample into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a specific 2θ range (e.g., 5-50°) with a defined step size and scan speed.

-

Compare the obtained PXRD pattern with the simulated or previously reported pattern for MOF-808 to confirm its crystal structure. Characteristic peaks for MOF-808 are typically observed at 2θ values of approximately 8.2°, 8.6°, 9.9°, and 10.8°.[9][10]

-

For stability testing, compare the PXRD patterns of the MOF-808 sample before and after thermal or chemical treatment. A significant decrease in peak intensity or the appearance of new peaks indicates a loss of crystallinity or a change in the crystal structure.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET analysis is performed to determine the specific surface area and pore volume of MOF-808, which are crucial indicators of its porosity.

-

Instrument: A surface area and porosity analyzer.

-

Procedure:

-

Degas the MOF-808 sample under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any adsorbed molecules from the pores.

-

Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).

-

Apply the BET theory to the adsorption data in the appropriate relative pressure range to calculate the specific surface area.

-

For stability assessment, compare the BET surface area of the MOF-808 sample before and after thermal or chemical treatment. A significant reduction in the surface area indicates pore collapse or blockage.

-

Chemical Stability Testing

This protocol outlines the procedure for evaluating the stability of MOF-808 in various chemical environments.[5]

-

Materials: MOF-808, desired solvents (e.g., water, acidic solutions, basic solutions).

-

Procedure:

-

Disperse a known amount of activated MOF-808 in the chosen solvent or solution of a specific pH.

-

Stir or shake the suspension for a predetermined period (e.g., 24 hours) at a specific temperature.

-

After the treatment, separate the solid MOF material from the liquid by centrifugation or filtration.

-

Wash the recovered solid with a suitable solvent (e.g., water and then acetone) to remove any residual treatment solution.

-

Dry the sample under vacuum.

-

Characterize the treated MOF-808 using PXRD and BET analysis to assess any changes in crystallinity and porosity, respectively.

-

Post-Synthetic Modification (PSM) with Sulfate Groups

This procedure describes the sulfation of MOF-808 to enhance its acidity and potentially its stability.[7][11]

-

Materials: Activated MOF-808, sulfuric acid (H₂SO₄), water, acetone, chloroform.

-

Procedure:

-

Immerse the activated MOF-808 powder in a solution of sulfuric acid of a specific concentration (e.g., 0.05 M).[12]

-

Stir the mixture for a defined period (e.g., 24 hours).

-

Decant the acidic solution and wash the solid material thoroughly with water to remove excess acid.

-

Perform a solvent exchange with acetone and then with chloroform.

-

Dry the sulfated MOF-808 under vacuum.

-

Characterize the modified material using techniques such as TGA, PXRD, and BET analysis to confirm the incorporation of sulfate groups and to evaluate the impact on the MOF's properties.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Magnetic MOF-808 as a novel adsorbent for toxic metal removal from aqueous solutions - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00010E [pubs.rsc.org]

- 3. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dincagroup.mit.edu [dincagroup.mit.edu]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. An efficient synthesis and characterization of La@MOF-808: A promising strategy for effective arsenic ion removal from water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sulfate-modified MOF-808 as a superacid catalyst: a performance evaluation of Zr( iv ) and Hf( iv ) analogues in acetalization reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00608B [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

A Deep Dive into the Porous Architecture of MOF-808: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the intricate porous structure of Metal-Organic Frameworks (MOFs) is paramount for harnessing their full potential. This technical guide provides a comprehensive overview of the porosity and surface area of MOF-808, a prominent zirconium-based MOF, detailing its synthesis, characterization, and the impact of modifications on its structural properties.

MOF-808, constructed from zirconium-based secondary building units and trimesic acid linkers, is renowned for its high stability and tunable porous environment. These characteristics make it a compelling candidate for a range of applications, including gas storage, catalysis, and, notably, as a nanocarrier for drug delivery. The efficacy of MOF-808 in these roles is intrinsically linked to its surface area and pore architecture, which govern molecular adsorption, diffusion, and loading capacity.

Quantitative Analysis of MOF-808 Porosity and Surface Area

The porosity of MOF-808 and its derivatives has been extensively characterized, primarily through nitrogen physisorption analysis at 77 K. The Brunauer-Emmett-Teller (BET) theory is commonly applied to calculate the specific surface area, while methods like Density Functional Theory (DFT) are used to determine pore size distributions. The following table summarizes key quantitative data from various studies, offering a comparative look at how synthesis conditions and functionalization affect the material's properties.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |

| Pristine MOF-808 | 1910 | 0.76 | 15 | [1] |

| MOF-808-NH₂ | 3085 | 0.95 | 17 | [1] |

| MOF-808-OH | 2611 | 0.87 | 17 | [1] |

| MOF-808 (Room Temp. Synthesis) | 2090 | - | - | [2] |

| MOF-808 (from ZrOCl₂·8H₂O) | 2060 | - | 18.4 | [3] |

| Ce-MOF-808 | 1725 | - | - | [4] |

| MOF-808 (for PFOS adsorption) | 1610 | - | - | |

| Pd@MOF-808 | 918.48 | 0.4459 | - | |

| MOF-808 (from solvothermal) | 545 | 0.38 | - | [5] |

Experimental Protocols

Accurate characterization of MOF-808's porosity is contingent on meticulous experimental procedures, from its initial synthesis to the final analysis.

Synthesis of MOF-808 (Solvothermal Method)

A common and reliable method for synthesizing MOF-808 involves a solvothermal reaction. The following is a representative protocol:

-

Precursor Solution Preparation: Zirconium oxychloride (ZrOCl₂·8H₂O) and trimesic acid (H₃BTC) are dissolved in a mixture of N,N-dimethylformamide (DMF) and formic acid.[6] The formic acid acts as a modulator, influencing the crystallinity and defect density of the resulting MOF.

-

Solvothermal Reaction: The precursor solution is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 80-130°C) for a designated period (e.g., 24-72 hours).[6][7]

-

Isolation and Washing: After cooling to room temperature, the resulting white precipitate is collected via centrifugation or filtration. The product is then washed multiple times with fresh DMF to remove unreacted precursors and solvent molecules trapped within the pores.[7]

-

Solvent Exchange: To facilitate activation, the DMF is typically exchanged with a more volatile solvent, such as acetone or ethanol, by repeated washing and soaking steps.[7]

-

Activation: The solvent-exchanged MOF-808 is activated by heating under a dynamic vacuum at an elevated temperature (e.g., 120-150°C) for several hours.[7] This crucial step removes any remaining solvent molecules from the pores, making the internal surface area accessible for characterization and subsequent applications.

Porosity and Surface Area Characterization (N₂ Physisorption)

The porosity of the activated MOF-808 is analyzed using nitrogen gas adsorption-desorption measurements at 77 K on a volumetric gas sorption analyzer.

-

Sample Degassing: A precisely weighed amount of the activated MOF-808 sample is further degassed in the analysis port of the sorption analyzer under high vacuum and elevated temperature to ensure a clean and empty pore surface.

-

Isotherm Measurement: The instrument doses controlled amounts of nitrogen gas into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed is measured at various relative pressures (P/P₀) to generate an adsorption isotherm. Subsequently, the pressure is systematically reduced to generate the desorption isotherm.

-

Data Analysis:

-

BET Surface Area: The specific surface area is calculated from the adsorption data in the relative pressure range of approximately 0.01 to 0.10 using the BET equation.[1]

-

Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

-

Pore Size Distribution: The pore size distribution is determined from the adsorption or desorption branch of the isotherm using theoretical models such as Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) method.[1]

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of MOF-808 to the final determination of its porous properties.

Workflow for MOF-808 porosity analysis.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the accurate and reproducible characterization of MOF-808's porosity. A thorough understanding of these properties is critical for the rational design and optimization of MOF-808-based materials for advanced applications in research and drug development.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]

- 6. An efficient synthesis and characterization of La@MOF-808: A promising strategy for effective arsenic ion removal from water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

MOF-808 structural analysis techniques

An In-depth Technical Guide to the Structural Analysis of MOF-808

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques employed in the structural analysis of the metal-organic framework (MOF), MOF-808. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the methodologies used to characterize this promising porous material. The information is presented to facilitate comparative analysis and aid in the design and execution of experiments involving MOF-808.

Introduction to MOF-808

MOF-808 is a zirconium-based metal-organic framework constructed from Zr₆O₄(OH)₄ clusters as secondary building units (SBUs) and 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid) as the organic linker.[1] Its structure is characterized by high porosity, significant surface area, and exceptional thermal and chemical stability, making it a material of interest for a wide range of applications, including gas storage, catalysis, and notably, as a carrier for drug delivery.[2][3][4] The precise characterization of its structural features is paramount for understanding its properties and optimizing its performance in these applications.

Core Structural Analysis Techniques

A multi-faceted approach employing several analytical techniques is essential for a thorough structural characterization of MOF-808. The primary methods include:

-

Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity.

-

Nitrogen Physisorption: To measure the surface area and analyze the pore characteristics.

-

Thermogravimetric Analysis (TGA): To evaluate thermal stability and framework composition.

-

Electron Microscopy (SEM and TEM): To visualize crystal morphology and size.

-

Spectroscopic Techniques (FTIR and Raman): To identify functional groups and confirm the coordination of linkers.

The logical workflow for the structural characterization of a newly synthesized MOF-808 sample is depicted below.

Experimental Protocols and Data Presentation

This section details the experimental methodologies for the key characterization techniques and presents typical quantitative data in tabular format for easy comparison.

Powder X-ray Diffraction (PXRD)

PXRD is fundamental for confirming the successful synthesis of the crystalline MOF-808 structure and assessing its phase purity.

Experimental Protocol: Powder X-ray diffraction patterns are typically recorded on a diffractometer using Cu-Kα radiation (λ = 1.5418 Å).[5] The instrument is often operated at 40 kV and 40 mA.[5] Samples are finely ground and mounted on a sample holder. Data is collected over a 2θ range, for instance, from 3° to 50°, with a specific step size and time per step.[6] The resulting pattern is then compared to a simulated pattern derived from single-crystal X-ray diffraction data or previously reported patterns for MOF-808.[7][8]

Data Presentation: The characteristic diffraction peaks of MOF-808 are a fingerprint of its crystalline structure.

| Plane | 2θ Angle (°) |

| (111) | ~4.3 |

| (311) | ~8.2 - 8.3 |

| (222) | ~8.6 - 8.7 |

| (400) | ~9.9 |

| (331) | ~10.8 |

Data sourced from multiple references.[7][9][10]

Nitrogen Physisorption (BET Analysis)

This technique is used to determine the specific surface area, pore volume, and pore size distribution of MOF-808, which are critical parameters for applications such as drug loading and release.

Experimental Protocol: Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric adsorption analyzer. Prior to the measurement, the MOF-808 sample must be activated to remove any guest molecules from the pores. This is typically achieved by heating the sample under vacuum (e.g., at 120 °C for 5 hours or 150 °C for 24 hours).[5][11] The Brunauer–Emmett–Teller (BET) method is applied to the adsorption data in a specific relative pressure (p/p₀) range (e.g., 0.01–0.10) to calculate the specific surface area.[5] The pore size distribution can be determined using methods like Density Functional Theory (DFT).[5]

Data Presentation: The porosity characteristics of MOF-808 can vary depending on the synthesis and activation conditions.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (Å) |

| Pristine MOF-808 | 1344 - 1926 | 0.76 - 0.82 | ~15.0 - 18.4 |

| MOF-808-OH (defective) | ~2611 | ~0.87 | ~17.0 |

| MOF-808-NH₂ (defective) | ~3085 | ~0.95 | ~17.0 |

Data compiled from various studies.[5][12][13][14]

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of MOF-808 and to gain insights into its composition, such as the presence of coordinated solvent molecules or modulators.

Experimental Protocol: A sample of MOF-808 is heated in a controlled atmosphere (typically air or nitrogen) at a constant heating rate (e.g., 2 °C/min or 10 °C/min).[6][7] The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows weight loss steps corresponding to the removal of guest molecules, dehydroxylation of the inorganic node, and eventual decomposition of the framework.

Data Presentation: The thermal decomposition profile of MOF-808 reveals its stability limits.

| Temperature Range (°C) | Weight Loss Event |

| < 150 °C | Removal of physisorbed water and solvent molecules. |

| 200 - 300 °C | Loss of physically adsorbed trimesic acid or modulators.[15] |

| > 450 - 500 °C | Decomposition of the organic linker and framework collapse.[13] |

Note: The exact temperatures can vary based on the specific MOF-808 sample and experimental conditions.

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and particle size distribution of the MOF-808 crystals.

Experimental Protocol: For SEM, a small amount of the MOF-808 powder is mounted on a stub using conductive tape and may be sputter-coated with a thin layer of a conductive material like gold to prevent charging under the electron beam.[7] For TEM, the powder is typically dispersed in a solvent (e.g., ethanol), and a drop of the suspension is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. The samples are then imaged at various magnifications.

Data Presentation: MOF-808 typically forms well-defined crystals.

| Property | Description |

| Morphology | Well-shaped octahedral crystals are commonly observed.[5] |

| Crystal Size | Varies depending on synthesis conditions (e.g., modulator concentration), typically ranging from 40 nm to 1000 nm.[16] |

| Particle Size (TEM) | Can be in the range of tens to hundreds of nanometers.[17] |

Spectroscopic Techniques (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the MOF-808 structure and to confirm the coordination of the trimesic acid linker to the zirconium clusters.

Experimental Protocol: For FTIR spectroscopy, the MOF-808 sample is often mixed with potassium bromide (KBr) and pressed into a pellet.[7] The spectrum is then recorded over a specific wavenumber range (e.g., 400–4000 cm⁻¹). For Raman spectroscopy, a laser of a specific wavelength is focused on the sample, and the scattered light is analyzed.

Data Presentation: The vibrational spectra of MOF-808 show characteristic bands corresponding to the organic linker and the metal-oxygen bonds.

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~3432 - 3460 | O-H stretching of hydroxyl groups and adsorbed water.[7][18] |

| FTIR | ~1620, ~1560 | Asymmetric stretching of carboxylate groups (COO⁻).[5][13] |

| FTIR | ~1436 - 1445, ~1380 | Symmetric stretching of carboxylate groups (COO⁻).[7][13] |

| FTIR | ~650 | Zr-O vibrations in the inorganic cluster.[5][7] |

| Raman | ~1005 | C-C stretching of the benzene ring.[19] |

| Raman | ~803, ~868 | C-H bending modes.[19] |

| Raman | ~413 | Zr-O (carboxylate) stretching modes.[19] |

Application in Drug Development

The structural integrity, high surface area, and large pore volume of MOF-808 make it an excellent candidate for a drug delivery system.[3][17][20] The characterization techniques outlined in this guide are crucial for:

-

Quality Control: Ensuring the batch-to-batch reproducibility of the MOF-808 carrier.

-

Drug Loading Efficiency: The porous properties determined by N₂ physisorption directly relate to the capacity for drug encapsulation.

-

Stability Studies: TGA and PXRD can be used to assess the stability of the drug-loaded MOF under various conditions.

-

Release Kinetics: Understanding the particle size and morphology through SEM and TEM is important for predicting and controlling drug release profiles.

By employing these analytical techniques, researchers can gain a detailed understanding of the structural properties of MOF-808, enabling the rational design and optimization of MOF-based systems for advanced drug delivery applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scitepress.org [scitepress.org]

- 5. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. A comprehensive study about functionalization and de-functionalization of MOF-808 as a defect-engineered Zr-MOFs for selective catalytic oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Zirconium-Based Metal-Organic Framework Impregnated With Silver Nanoparticles (AgNPs@MOF-808) As The Anticancer Drug Delivery System [ejchem.journals.ekb.eg]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

MOF-808: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast family of MOFs, MOF-808 has emerged as a particularly promising platform for a wide range of applications due to its exceptional stability, high porosity, and the presence of tunable active sites. This zirconium-based MOF, built from Zr₆O₄(OH)₄ clusters and benzene-1,3,5-tricarboxylic acid (BTC) linkers, possesses a unique structure with both tetrahedral and octahedral cages, offering a versatile environment for guest molecules. Its inherent hydrolytic and thermal stability makes it a robust candidate for applications under various conditions. This technical guide provides an in-depth overview of the current and emerging applications of MOF-808, with a focus on quantitative performance data and detailed experimental protocols.

Core Properties of MOF-808

The utility of MOF-808 in diverse applications stems from its key physicochemical properties. While slight variations exist depending on the synthesis method, typical properties are summarized below.

| Property | Value | References |

| BET Surface Area | 1610 - 3085 m²/g | [1][2] |

| Pore Volume | ~0.911 cm³/g | [3] |

| Average Pore Size | ~1.5 nm | [3] |

| Thermal Stability | Up to 400 °C |

Applications of MOF-808

The unique structural and chemical characteristics of MOF-808 have led to its exploration in numerous fields, including adsorption, catalysis, drug delivery, and sensing.

Adsorption

MOF-808's high surface area and tunable pore environment make it an excellent adsorbent for a variety of environmental pollutants.

MOF-808 has demonstrated remarkable efficacy in removing a range of contaminants from aqueous solutions.

-

Per- and Polyfluoroalkyl Substances (PFAS): The electrostatic interaction between the cationic zirconium clusters of MOF-808 and anionic PFAS molecules, such as perfluorooctane sulfonate (PFOS), is a key mechanism for their removal.[1] MOF-808 exhibits rapid adsorption of PFOS, reaching equilibrium within 30 minutes.[1]

-

Heavy Metals: MOF-808 and its composites have been successfully employed for the removal of toxic heavy metals like mercury (Hg(II)), lead (Pb(II)), cadmium (Cd(II)), and chromium (VI).[4][5][6] The adsorption mechanism often involves the interaction of metal ions with the hydroxyl groups and free carboxyl groups on the MOF-808 surface.[4][6] Magnetic composites of MOF-808 have been developed to facilitate easy separation of the adsorbent from water after treatment.[4][6]

-

Arsenic: Lanthanum-doped MOF-808 (La@MOF-808) has shown significantly enhanced adsorption capacity for both total arsenic and arsenite (As(III)).[7] The primary adsorption mechanism involves electrostatic interactions and the role of hydroxyl groups.[7]

-

Organic Dyes: Defect-engineered MOF-808 has shown improved performance in the removal of both anionic and cationic organic dyes from water.[5] The introduction of defects increases the number of acidic centers, enhancing the adsorption of anionic dyes.[5]

| Contaminant | Adsorbent | Maximum Adsorption Capacity (mg/g) | pH | Reference |

| Perfluorooctane sulfonate (PFOS) | MOF-808 | 939 | 4.1 - 5.4 | [1] |

| Total Arsenic | La@MOF-808 | 307.7 | 2.0 - 7.0 | [7] |

| Arsenite (As(III)) | La@MOF-808 | 325.7 | 2.0 - 7.0 | [7] |

| Mercury (Hg(II)) | Magnetic MOF-808 | 303 | 6 | [4] |

| Chromium (VI) | MOF-808/chitosan | 320 | 5 | [8] |

MOF-808 and its derivatives are promising materials for carbon capture, utilization, and storage (CCUS) technologies due to their high specific surface area and well-defined pore structure.[9][10]

-

CO₂ Capture: MOF-808 can be functionalized with amine groups to enhance its CO₂ adsorption capacity and selectivity, particularly at low pressures.[11][12] Tetraethylenepentamine (TEPA) functionalized MOF-808 has shown a 7-fold increase in CO₂ selectivity compared to the pristine MOF.[11]

-

Mixed-Matrix Membranes (MMMs): MOF-808 has been incorporated into polymer matrices to create MMMs for gas separation.[13][14] Post-synthetic functionalization of MOF-808 can significantly improve the CO₂ permeability and CO₂/N₂ separation factor of these membranes.[13]

| Gas Mixture | MOF-808 based material | Performance Metric | Value | Reference |

| CO₂/N₂ | Amine-functionalized MOF-808 | IAST Selectivity | 256 | [11] |

| CO₂/CH₄ | MOF-TFA (30 wt%) in MMM | CO₂/CH₄ separation factor increase | 100% | [15] |

| CO₂/CH₄ | MOF-TFA (30 wt%) in MMM | CO₂ permeability increase | 350% | [15] |

Catalysis

The zirconium clusters in MOF-808 can act as active catalytic sites, and the framework can serve as a robust support for catalytically active species.

-

Peroxidase-Like Activity: MOF-808 exhibits intrinsic peroxidase-like activity, catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of H₂O₂.[16][17] This activity is attributed to the Zr-OH(OH₂) groups on the zirconium clusters.[16][17]

-

CO₂ Hydrogenation: Copper-zinc bimetallic catalysts supported on MOF-808 have been investigated for the hydrogenation of CO₂ to methanol.[3] The high surface area of MOF-808 enhances the dispersion of the metal nanoparticles.[3]

-

Acetalization Reactions: Defective MOF-808, synthesized via a solvent-free approach, has shown exceptional activity in the acetalization of benzaldehyde, with a turnover frequency (TOF) of 3451 h⁻¹.[18]

-

Oxidative Desulfurization (ODS): MOF-808(Zr)-F has demonstrated superior performance in the removal of sulfur from model fuel.[18][19]

-

Transfer Hydrogenation: Copper-loaded MOF-808 has been used as a catalyst for the transfer hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-furandimethanol.[20]

| Catalytic Reaction | Catalyst | Key Performance Metric | Value | Reference |

| Acetalization of benzaldehyde | Defective MOF-808(Zr)-F | TOF (h⁻¹) | 3451 | [18] |

| Oxidative Desulfurization (DBT) | MOF-808(Zr)-F | Sulfur Removal | 99.8% in 20 min | [19] |

| HMF to BHMF | 3 wt%-Cu/MOF-808 | BHMF Yield | 71% | [20] |

Drug Delivery

The high porosity and biocompatibility of MOF-808 make it a promising candidate for drug delivery systems (DDS).[21][22]

-

Dual Drug Delivery: MOF-808 nanoparticles have been utilized for the co-delivery of chemotherapeutic agents like floxuridine (FUDR) and carboplatin (CARB) to cancer cells, demonstrating a synergistic therapeutic effect.[21][22]

-

Targeted Delivery: The surface of MOF-808 can be functionalized with targeting ligands, such as glycopolymers, to enhance selective uptake by cancer cells.[21][22]

-

Controlled Release: MOF-808 can be impregnated with drugs like Tamoxifen Citrate (TMC) for controlled release.[23][24] The release can be triggered by changes in pH.[21]

| Drug(s) | MOF-808 System | Loading Efficiency (%) | Release Profile | Reference |

| Tamoxifen Citrate (TMC) | MOF-808 | 55.25 | 73.5% release in 36h | [23] |

| Tamoxifen Citrate (TMC) | AgNPs@MOF-808 | 44.94 | 77.1% release in 36h | [23] |

| Floxuridine (FUDR) & Carboplatin (CARB) | Glycopolymer-functionalized MOF-808 | - | Enhanced cytotoxicity | [21][22] |

Sensing

The unique properties of MOF-808 allow for its use in the development of sensitive and selective chemical sensors.

-

Colorimetric Sensing: The peroxidase-like activity of MOF-808 can be harnessed for the colorimetric detection of hydrogen peroxide (H₂O₂), ascorbic acid (AA), and glucose.[16][17]

-

Fluorescent Sensing: MOF-808 can be modified with fluorescent molecules, such as Rhodamine B, to create probes for the detection of dopamine and Fe³⁺ ions with low detection limits.[25] Europium-functionalized MOF-808 has been used for the sensitive detection of various organic dyes.[15]

-

Gas Sensing: Copper-modified MOF-808 has been developed as a colorimetric sensor for the reversible detection of gaseous hydrogen sulfide (H₂S).[8] It has also been shown to be an effective optical sensor for nitrogen dioxide (NO₂) at very low concentrations.

| Analyte | MOF-808 based Sensor | Detection Limit | Linear Range | Reference |

| Hydrogen Peroxide (H₂O₂) | MOF-808 | 4.5 µM | 10 µM - 15 mM | [16][17] |

| Ascorbic Acid (AA) | MOF-808 | 15 µM | 30 - 1030 µM | [16][17] |

| Glucose | MOF-808 | 5.7 µM | 5.7 - 1700 µM | [16][17] |

| Dopamine | RhB@MOF-808 | 60.25 nM | - | |

| Fe³⁺ | RhB@MOF-808 | 48.34 nM | - | |

| Nitrogen Dioxide (NO₂) | Cu-MOF-808 | 16 ppb | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of MOF-808 and its application in key areas.

Synthesis of MOF-808

This is the most common method for producing crystalline MOF-808.

Materials:

-

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Formic acid

Procedure:

-

Dissolve ZrOCl₂·8H₂O (e.g., 0.970 g, 3.01 mmol) and H₃BTC (e.g., 0.210 g, 1.00 mmol) in a mixture of DMF (e.g., 30 mL) and formic acid (e.g., 30 mL) in a screw-top jar with a PTFE-lined lid.[7]

-

Sonicate the mixture for approximately 5 minutes to ensure complete dissolution.

-

Heat the sealed jar in an isothermal oven at 100-130 °C for 24-48 hours.[7]

-

After cooling to room temperature, a white precipitate of MOF-808 will have formed.

-

Collect the solid product by filtration or centrifugation.

-

Wash the as-synthesized MOF-808 thoroughly with fresh DMF (e.g., 3 x 30 mL) and then with acetone (e.g., 3 x 30 mL) over a period of 3 days to remove unreacted precursors and solvent molecules from the pores.[7]

-

Dry the washed product in a vacuum oven at a moderate temperature (e.g., 85 °C) for 12 hours to obtain the activated MOF-808.[7]

Caption: Solvothermal synthesis workflow for MOF-808.

This method offers a significantly faster route to MOF-808 synthesis.

Materials:

-

Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Formic acid

Procedure:

-

Dissolve H₃BTC (e.g., 0.210 g) and ZrOCl₂·8H₂O (e.g., 0.967 g) in a 1:1 mixture of DMF and formic acid in a microwave-safe reaction flask.[1]

-

Place the flask in a microwave oven and heat for approximately 5 minutes.[1]

-

After cooling, collect the white powder by centrifugation and filtration.

-

Wash the product with DMF three times, with shaking for 10-15 minutes during each wash.

-

Dry the final product in a vacuum oven at 60 °C for about 12 hours.[1]

Caption: Microwave-assisted synthesis workflow for MOF-808.

Adsorption Experiments

This protocol can be adapted for various heavy metal ions.

Materials:

-

Activated MOF-808 (or its composite)

-

Stock solution of the target heavy metal ion (e.g., K₂Cr₂O₇ for Cr(VI))

-

Deionized water

-

pH meter

-

Shaker or stirrer

-

Centrifuge

-

Analytical instrument for metal ion concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

-

Prepare a series of standard solutions of the heavy metal ion of known concentrations.

-

In a typical experiment, add a specific amount of activated MOF-808 (e.g., 10 mg) to a fixed volume of the heavy metal solution with a known initial concentration (e.g., 15 mL of 500 ppm K₂Cr₂O₇).[6]

-

Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

-

Agitate the mixture at a constant speed (e.g., 1000 rpm) at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).[6]

-

Separate the solid adsorbent from the solution by centrifugation (e.g., 3000 rpm for 30 minutes).[6]

-

Measure the final concentration of the heavy metal ion in the supernatant using the appropriate analytical technique.

-

Calculate the adsorption capacity (Qe) using the formula: Qe = (C₀ - Ce) * V / m, where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

Catalysis Experiments

Materials:

-

Activated MOF-808 catalyst

-

Benzaldehyde

-

Methanol

-

Internal standard (e.g., naphthalene)

-

Gas chromatograph (GC)

Procedure:

-

Activate the MOF-808 catalyst under vacuum at an elevated temperature.

-

In a septum-sealed glass reactor, charge methanol (e.g., 10 mL), naphthalene (e.g., 35 mg), benzaldehyde (e.g., 330 µL), and the activated catalyst (e.g., 13 mg).[2]

-

Stir the mixture at a constant speed (e.g., 500 rpm) at room temperature.[16]

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

-

Calculate the conversion of benzaldehyde based on the disappearance of its peak area relative to the internal standard.

Caption: Proposed mechanism for MOF-808 catalyzed acetalization.

Drug Delivery Experiments

Materials:

-

Activated MOF-808

-

Drug to be loaded (e.g., Tamoxifen Citrate)

-

Solvent capable of dissolving the drug (e.g., ethanol)

-

Shaker

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the drug in a suitable solvent at a known concentration (e.g., 1000 ppm TMC in ethanol).[17]

-

Immerse a specific amount of activated MOF-808 (e.g., 2.5 mg/mL) in the drug solution.[17]

-

Agitate the mixture for an extended period (e.g., 72 hours) to allow for maximum drug loading.[17]

-

Separate the drug-loaded MOF-808 from the solution by centrifugation.

-

Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer.

-

Calculate the drug loading efficiency by determining the amount of drug adsorbed by the MOF.

Materials:

-

Drug-loaded MOF-808

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

-

Dialysis membrane

-

Shaker at 37 °C

-

UV-Vis spectrophotometer

Procedure:

-

Disperse a known amount of drug-loaded MOF-808 in a specific volume of PBS inside a dialysis bag.

-

Place the dialysis bag in a larger volume of PBS at the desired pH and 37 °C with constant stirring.

-

At regular time intervals, withdraw a small aliquot of the external PBS solution and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

-

Plot the cumulative percentage of drug released as a function of time.

Caption: General workflow for drug delivery using MOF-808.

Conclusion and Future Outlook

MOF-808 has unequivocally established itself as a versatile and high-performing material with significant potential across a spectrum of applications. Its robust nature, coupled with the tunability of its structure and properties, makes it an attractive platform for addressing challenges in environmental remediation, catalysis, and medicine. Future research is likely to focus on the development of more complex MOF-808 composites and hierarchical structures to further enhance their performance. The transition from laboratory-scale synthesis to large-scale, cost-effective production will be crucial for the real-world implementation of MOF-808 based technologies. Furthermore, a deeper understanding of the structure-property relationships through advanced characterization and computational modeling will pave the way for the rational design of next-generation MOF-808 materials tailored for specific, high-impact applications.

References

- 1. Study on the performance of a MOF-808-based photocatalyst prepared by a microwave-assisted method for the degradation of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic evaluation of MOF-808 with metallic centers of Zr( iv ), Hf( iv ) and Ce( iv ) in the acetalization of benzaldehyde with methanol - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01959H [pubs.rsc.org]

- 3. green-synthesis-of-zirconium-based-mof-808-by-utilizing-sustainable-synthesis-approaches - Ask this paper | Bohrium [bohrium.com]

- 4. Magnetic MOF-808 as a novel adsorbent for toxic metal removal from aqueous solutions - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 5. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sulfate-modified MOF-808 as a superacid catalyst: a performance evaluation of Zr( iv ) and Hf( iv ) analogues in acetalization reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00608B [pubs.rsc.org]

- 16. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sci-rad.com [sci-rad.com]

- 20. Microwave-assisted activation and modulator removal in zirconium MOFs for buffer-free CWA hydrolysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. MOF-808: A Metal-Organic Framework with Intrinsic Peroxidase-Like Catalytic Activity at Neutral pH for Colorimetric Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. A novel RhB@MOF-808 fluorescent probe for the rapid detection of dopamine and Fe3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

MOF-808: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, synthesis, and characterization of MOF-808, a zirconium-based metal-organic framework. The following sections detail the necessary protocols and safety measures to ensure responsible laboratory practices.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for MOF-808 is presented below. This data has been compiled from various sources to provide a comprehensive overview.

| Property | Value | References |

| Chemical Formula | C₂₄H₁₆O₃₂Zr₆ | [1] |

| Molecular Weight | 1363.71 g/mol | [1] |

| Appearance | White/Off-white solid | [2] |

| Particle Size | 80 nm - 1000 nm (synthesis dependent) | [3][4] |

| Pore Size | ~0.48 nm and ~1.84 nm | [5] |

| Surface Area (BET) | ~1200 m²/g | [5] |

| Thermal Stability | Stable up to ~400-500 °C in air | [5] |

| Solubility | Not determined | [2] |

| Storage Temperature | 2-8°C or -20°C, in a dry state | [1][2] |

| Hazard Information | Description | References |

| Emergency Overview | No particular hazard is associated with this compound in its bulk form. However, as a nanomaterial, inhalation of dust should be avoided. | [2] |

| Health Hazards | None listed in the provided MSDS. Chronic health effects are unknown. | [2] |

| Fire and Explosion | No known fire or explosion hazard. | [2] |

| Reactivity | Stable in air, aqueous, and acidic solutions. | [5] |

Synthesis and Activation Protocols

The synthesis of MOF-808 typically involves the solvothermal reaction of a zirconium salt and trimesic acid. The following protocols are detailed for reproducible synthesis and activation.

Solvothermal Synthesis of MOF-808

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Trimesic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Formic acid

Procedure:

-

Dissolve trimesic acid (e.g., 2.1 g, 10 mmol) and zirconium oxychloride octahydrate (e.g., 9.7 g, 30 mmol) in a 1:1 mixture of DMF and formic acid (e.g., 450 mL each) in a 1 L screw-capped glass jar.[6]

-

Sonicate the mixture for 5 minutes to ensure complete dissolution.[6]

-

Heat the sealed jar in an oven at 130°C for 48 hours.[6]

-

A white precipitate of MOF-808 will form. Allow the container to cool to room temperature.

-

Collect the white solid by filtration or centrifugation.

-

Wash the product thoroughly with fresh DMF (3 x 200 mL) followed by anhydrous DMF (3 x 100 mL per day for 3 days) to remove unreacted starting materials and solvent.[6]

-

Exchange the solvent with acetone (3 x 100 mL).

-

Activate the material as described in the protocol below.

Activation of MOF-808

Activation is crucial to remove solvent molecules from the pores of the MOF.

Procedure:

-

After the final solvent wash, decant the solvent.

-

Place the wet solid under a dynamic vacuum at room temperature for 24 hours.[6]

-

Increase the temperature to 150°C and continue to heat under dynamic vacuum for another 24 hours to yield the activated MOF-808.[6]

Safety and Handling Procedures

Due to its nanoscale particle size, appropriate safety precautions must be taken when handling MOF-808 to minimize exposure.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

| PPE | Specification |

| Gloves | Nitrile gloves. Double gloving is recommended when handling the powder. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | When handling larger quantities of dry powder outside of a contained environment, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. |

Engineering Controls

-

Fume Hood: All manipulations of dry MOF-808 powder should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilation: Ensure the laboratory is well-ventilated.

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Small Spills (Dry Powder):

-

Gently cover the spill with a damp paper towel to avoid generating dust.

-

Carefully wipe up the material and place it in a sealed container for disposal.

-

Clean the area with soap and water.

-

-

Large Spills (Dry Powder):

-

Evacuate the area and restrict access.

-

If significant dust is generated, wear appropriate respiratory protection.

-

Use a HEPA-filtered vacuum cleaner for cleanup. Do not dry sweep.

-

Place all contaminated materials in a sealed container for disposal.

-

-

Spills of MOF-808 in Solvent:

-

Absorb the suspension with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with an appropriate solvent and then with soap and water.

-

Waste Disposal

-

Dispose of MOF-808 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of MOF-808 down the drain or in the regular trash.

Toxicology and Health Effects

The toxicological properties of MOF-808 have not been extensively studied. However, as with all nanomaterials, caution is advised.

-